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molecular formula C22H28N2O2 B8774829 Ethanedione, bis[4-(diethylamino)phenyl]- CAS No. 68289-19-0

Ethanedione, bis[4-(diethylamino)phenyl]-

Cat. No. B8774829
M. Wt: 352.5 g/mol
InChI Key: GHFPJMPRTWGOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164512

Procedure details

In 100 g of acetic acid, 7.0 g of 1,2-bis(4-diethylaminophenyl)ethane-1,2-dione obtained in above (1), 3.6 g of syringaaldehyde (mfd. by tokyo Kasei Kogyo Co., Ltd.) and 4 g of ammonium acetate were reacted under reflux for 5 hours. After the reaction, 600 ml of water was poured into the reaction solution. The produced viscous residue was separated and the viscous residue was purified by silica gel chromatography (eluent: a mixed solvent of chloroform and methanol) to give 1.6 g of 2-(3,5-dimethoxy-4-hydroxyphenyl)-4,5-bis(4-diethylaminophenyl)imidazole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:25][CH3:26])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:24])[C:11]([C:13]2[CH:18]=[CH:17][C:16]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:15][CH:14]=2)=[O:12])=[CH:6][CH:5]=1)[CH3:2].[C:27]([OH:30])(=[O:29])[CH3:28]>>[CH2:25]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:24])[C:11]([C:13]2[CH:14]=[CH:15][C:16]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:17][CH:18]=2)=[O:12])=[CH:8][CH:9]=1)[CH3:26].[C:27]([O-:30])(=[O:29])[CH3:28].[NH4+:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)N(CC)CC)=O)CC
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)N(CC)CC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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